N-Boc-4-(biphenyl-4-yl)-D-phenylalanine
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Overview
Description
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a biphenyl group at the para position of the phenylalanine side chain, and the D-enantiomer of phenylalanine. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine typically involves the following steps:
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Protection of the Amino Group: : The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
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Introduction of the Biphenyl Group: : The protected D-phenylalanine is then subjected to a Friedel-Crafts acylation reaction with biphenyl-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the biphenyl group at the para position of the phenylalanine side chain.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine can undergo various chemical reactions, including:
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Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
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Coupling Reactions: : The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
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Substitution Reactions: : The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: 4-(biphenyl-4-yl)-D-phenylalanine.
Coupling: Peptides containing the this compound residue.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine has several applications in scientific research:
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Peptide Synthesis: : It is used as a building block in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
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Medicinal Chemistry: : The compound is utilized in the design of novel therapeutic agents, particularly those targeting protein-protein interactions.
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Biological Studies: : It serves as a probe in studying the structure-activity relationships of peptides and proteins.
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Industrial Applications: : The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, its biphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities and properties.
N-Boc-4-(phenyl)-D-phenylalanine: Lacks the biphenyl group, which can affect its hydrophobic interactions and overall activity.
N-Boc-4-(biphenyl-4-yl)-glycine: A simpler analog with a glycine backbone instead of phenylalanine.
Uniqueness
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine is unique due to the presence of both the Boc protecting group and the biphenyl moiety. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
Properties
Molecular Formula |
C26H27NO4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
WXSMGQQZLOTUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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